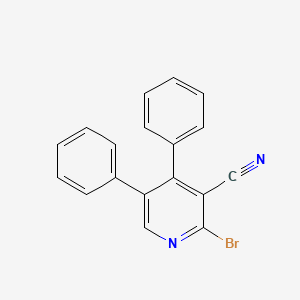
2-Bromo-4,5-diphenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-diphenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. It is characterized by the presence of a bromine atom at the 2-position and phenyl groups at the 4 and 5 positions of the nicotinonitrile core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-diphenylnicotinonitrile typically involves the bromination of 4,5-diphenylnicotinonitrile. One common method includes the use of bromine in a non-polar solvent under controlled conditions to achieve selective bromination at the 2-position . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4,5-diphenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinonitriles depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
2-Bromo-4,5-diphenylnicotinonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-diphenylnicotinonitrile is not fully elucidated. its effects are believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The bromine atom and phenyl groups play a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
2-Amino-4,6-diphenylnicotinonitrile: Shares a similar nicotinonitrile core but with amino groups instead of bromine.
2,3-Dihydroquinazolin-4(1H)-one: Another heterocyclic compound with different functional groups but similar applications.
Uniqueness: 2-Bromo-4,5-diphenylnicotinonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization . This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C18H11BrN2 |
|---|---|
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2-bromo-4,5-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11BrN2/c19-18-15(11-20)17(14-9-5-2-6-10-14)16(12-21-18)13-7-3-1-4-8-13/h1-10,12H |
Clé InChI |
BUYHASUVQDZWES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C(=C2C3=CC=CC=C3)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


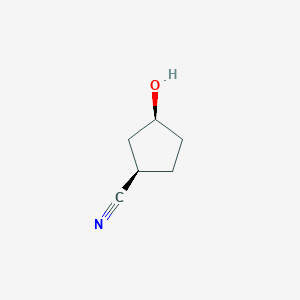
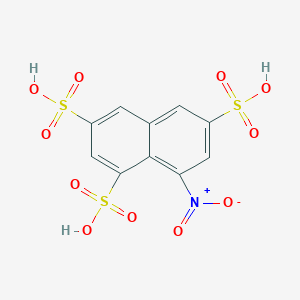
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
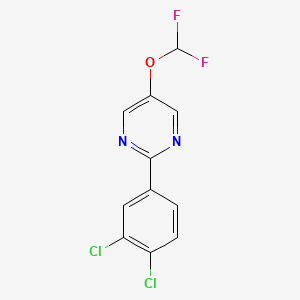
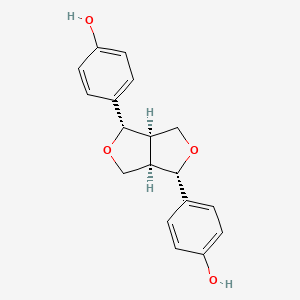
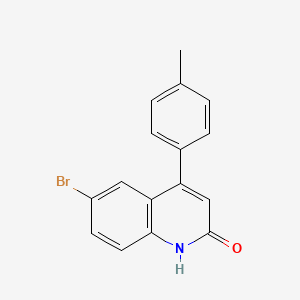


![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)
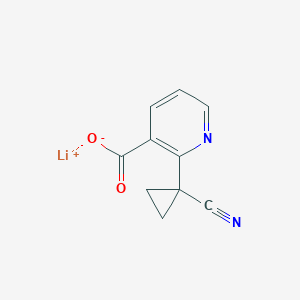
![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
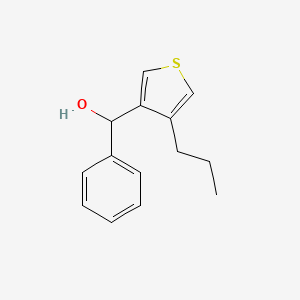
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
